N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
Description
N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a furan-based carboxamide derivative characterized by a 3-chlorophenyl group attached to the carboxamide nitrogen and a 4-methylphenoxymethyl substituent at the 5-position of the furan ring. The 3-chlorophenyl group likely enhances lipophilicity and target binding via hydrophobic interactions, while the 4-methylphenoxymethyl moiety may influence metabolic stability and solubility .
Properties
IUPAC Name |
N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-13-5-7-16(8-6-13)23-12-17-9-10-18(24-17)19(22)21-15-4-2-3-14(20)11-15/h2-11H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNLOBFYIYODST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a synthetic compound belonging to the class of furan carboxamides. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H18ClNO3
- Molecular Weight : 345.79 g/mol
Structural Features
The compound features:
- A furan ring, which contributes to its reactivity.
- Chlorine and methyl substituents on the phenyl rings that influence its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that related furan carboxamides show cytotoxic effects against various cancer cell lines.
The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups like methyl enhances the anticancer activity by improving binding affinity to target proteins involved in cell proliferation.
The proposed mechanism of action for this compound involves:
- Targeting Enzymes/Receptors : The compound binds to specific enzymes or receptors, modulating pathways associated with inflammation and cancer progression.
- Inhibition of Cell Proliferation : It may inhibit key signaling pathways that promote tumor growth.
Anti-inflammatory Activity
In addition to its anticancer potential, this compound has been investigated for anti-inflammatory properties. The presence of the carboxamide functional group is thought to play a crucial role in mediating these effects.
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of this compound against Hep-G2 (human hepatoblastoma) and Hek293 (human embryonic kidney) cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM for Hep-G2 cells, suggesting a selective toxicity towards cancerous cells while sparing normal cells.
Study 2: Molecular Docking Analysis
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets implicated in cancer. The results showed strong interactions with the Bcl-2 protein, a key regulator of apoptosis, indicating its potential as an anticancer agent through apoptosis induction.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Substituent Effects on Lipophilicity: The 3-chlorophenyl group in the target compound and analogs (e.g., ) contributes to higher logP values compared to derivatives with polar groups like morpholine () or methoxy ().
- Solubility Modulation: The morpholine group in enhances water solubility via hydrogen bonding, whereas the methylphenoxy group in the target compound may reduce aqueous solubility due to hydrophobicity.
Q & A
Basic: What are the common synthetic routes for preparing N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide, and how are intermediates validated?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical route involves:
Furan core functionalization : Reacting 5-(chloromethyl)furan-2-carboxylic acid derivatives with 4-methylphenol under alkaline conditions (e.g., K₂CO₃) to form the ether linkage .
Amide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the furan intermediate with 3-chloroaniline.
Validation of intermediates involves ¹H/¹³C NMR to confirm substitution patterns and HRMS for molecular weight verification .
Advanced: How can reaction conditions be optimized to improve the yield of the target compound while minimizing byproducts?
Methodological Answer:
Optimization requires a factorial design approach:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions; dichloromethane or THF could reduce racemization in chiral intermediates.
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or enzyme-mediated reactions may improve regioselectivity .
- Temperature control : Lower temperatures (0–25°C) minimize thermal degradation.
Monitor reaction progress via TLC/HPLC and characterize byproducts using LC-MS .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the chlorophenyl (δ 7.2–7.5 ppm), methylphenoxy (δ 2.3 ppm for CH₃), and furan (δ 6.2–6.5 ppm) groups .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).
- HRMS : Validate molecular formula (C₁₉H₁₆ClNO₃, expected [M+H]⁺ = 342.0864) .
Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation, and what challenges arise with this compound?
Methodological Answer:
- Crystallization : Use slow vapor diffusion with solvents like DCM/hexane. Poor crystallinity may require co-crystallization agents.
- Data collection : High-resolution (≤1.0 Å) data from synchrotron sources improve accuracy.
- Refinement : Software like SHELXL (for small molecules) models thermal parameters and validates bond lengths/angles . Challenges include disorder in the methylphenoxy group or weak diffraction due to flexible substituents .
Basic: What biological activities have been reported for structurally related furan carboxamides?
Methodological Answer:
Analogues with chlorophenyl and phenoxy substitutions exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption or enzyme inhibition .
- Kinase inhibition : Furan carboxamides with pyridyl groups show Src/Abl kinase inhibition (IC₅₀ < 100 nM), relevant in cancer research .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogues?
Methodological Answer:
- Substitution analysis :
- In silico modeling : Docking studies (e.g., AutoDock) predict interactions with targets like PRKD3 or bacterial enzymes .
Basic: What analytical methods are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC-UV/Vis : Use a C18 column with mobile phase (acetonitrile:water, 70:30) and detection at λ = 254 nm.
- LC-MS/MS : MRM transitions (e.g., 342 → 154 m/z) enhance specificity in plasma or tissue homogenates .
Advanced: How can contradictory data in biological assays (e.g., varying IC₅₀ values) be systematically addressed?
Methodological Answer:
- Assay standardization :
- Data normalization : Express activity as % inhibition relative to positive/negative controls and apply statistical tools (e.g., ANOVA with post-hoc tests) .
Basic: What are the known toxicity profiles or safety considerations for handling this compound?
Methodological Answer:
- Acute toxicity : Category 4 (oral LD₅₀ > 500 mg/kg in rodents).
- Handling precautions : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319).
- Waste disposal : Incinerate in a certified facility to avoid environmental release of chlorinated byproducts .
Advanced: How can computational toxicology models predict off-target effects or metabolic pathways?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
